molecular formula C19H21FN2O B5779196 (4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

(4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5779196
M. Wt: 312.4 g/mol
InChI Key: DKYJSJGXZRTZSE-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)[4-(2-methylbenzyl)piperazino]methanone is a piperazine-based compound characterized by a 4-fluorophenyl group attached to a methanone moiety and a 4-(2-methylbenzyl)piperazine ring.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-4-2-3-5-17(15)14-21-10-12-22(13-11-21)19(23)16-6-8-18(20)9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJSJGXZRTZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of fluorobenzene with a suitable reagent such as aluminum chloride to form the fluorophenyl intermediate.

    Formation of the Methylbenzyl Piperazino Intermediate: This step involves the reaction of 2-methylbenzyl chloride with piperazine to form the methylbenzyl piperazino intermediate.

    Coupling Reaction: The final step involves the coupling of the fluorophenyl intermediate with the methylbenzyl piperazino intermediate under suitable reaction conditions, such as the presence of a base like sodium hydroxide, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents, temperature control, and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, (4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE serves as an important intermediate for synthesizing complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols or amines using lithium aluminum hydride.
  • Substitution Reactions : The fluorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Exhibits properties that interfere with bacterial cell wall synthesis.
  • Antidepressant Effects : May act as serotonin receptor modulators, suggesting potential in treating depression.
  • Enzyme Inhibition : Could inhibit enzymes like monoamine oxidase (MAO), affecting neurotransmitter metabolism.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Therapeutic Properties : Investigated as a precursor in synthesizing pharmaceuticals targeting various diseases, including neurological disorders.
  • Drug Development : Its unique structure allows for modifications that can enhance efficacy and selectivity in drug action.

Industry

The compound is also applied in industrial settings:

  • Production of High-Performance Materials : Used in creating engineering plastics and coatings due to its chemical stability and reactivity.
  • Pharmaceutical Intermediates : Plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs).

Case Study 1: Antidepressant Research

Research has shown that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin pathways, similar to established antidepressants.

Case Study 2: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Metabolic Stability : Fluorinated analogs (e.g., CAS 7–19) exhibit improved metabolic stability due to the electronegativity of fluorine, which may extend half-life .
  • Steric Effects : The tert-butyl group in CAS 328283-56-3 introduces steric hindrance, possibly reducing interaction with enzyme active sites relative to the target compound’s smaller methyl group .

Biological Activity

The compound (4-fluorophenyl)[4-(2-methylbenzyl)piperazino]methanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}F1_{1}N2_{2}O
  • Molecular Weight : 304.38 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, allowing for various substituents that can modulate biological activity.

Research indicates that piperazine derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Piperazine compounds have been shown to possess antimicrobial properties, which can be attributed to their ability to interfere with bacterial cell wall synthesis and function.
  • Antidepressant Effects : Some studies suggest that piperazine derivatives may act as serotonin receptor modulators, which could lead to antidepressant effects.
  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes such as monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type IC50_{50} Value (µM) Reference
Tyrosinase Inhibition0.18
MAO-B Inhibition0.013
Antimicrobial ActivityVaries by strainGeneral literature on piperazine derivatives

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study focused on the design and synthesis of piperazine derivatives revealed that compounds with a 4-fluorobenzylpiperazine moiety exhibited significant inhibition of tyrosinase, an enzyme involved in melanin production. The compound demonstrated an IC50_{50} value of 0.18 µM, indicating strong potential for treating hyperpigmentation disorders without cytotoxic effects on human cells .
  • Monoamine Oxidase Inhibition : Another study highlighted the inhibitory effects of similar piperazine compounds on monoamine oxidase enzymes. The most potent inhibitor identified had an IC50_{50} value of 0.013 µM for MAO-B, suggesting that modifications to the piperazine structure can significantly enhance biological activity .
  • Antimicrobial Studies : Various piperazine derivatives have been evaluated for their antimicrobial properties against different bacterial strains. Although specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy .

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